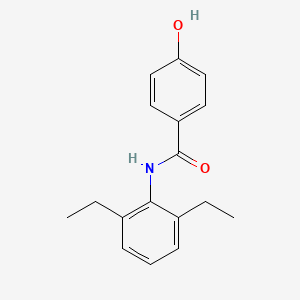

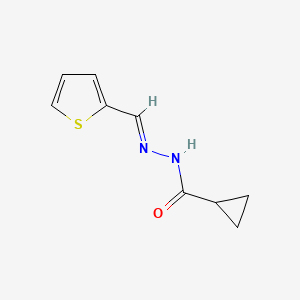

![molecular formula C12H8BrN3O3S B5550736 N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research in the field of organic compounds containing the thiophene and nitrobenzene moieties, such as "N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide", often focuses on synthesizing novel materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are of interest due to their unique chemical and physical properties, which can be finely tuned through modifications to their molecular structure.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic thiophene and nitrobenzene derivatives. A common approach might involve the formation of a hydrazide from the nitrobenzene derivative, followed by a condensation reaction with a thiophene aldehyde to introduce the thiophene moiety. Reagents and conditions are carefully selected to promote the desired reactions while minimizing side products (Fang, L., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be elucidated using spectroscopic methods such as IR, NMR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds. The presence of the nitro and thiophene groups, along with the hydrazide linkage, would influence the electronic distribution and overall molecular geometry of the compound (Zhang, J.-q., et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Applications

N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide and related compounds have been explored in the synthesis of various derivatives with potential antihypertensive α-blocking activities. For example, Abdel-Wahab et al. (2008) studied the synthesis of Schiff bases and imides from hydrazide and found that many of these compounds exhibited significant antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Properties

Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives from compounds similar to this compound. These compounds displayed notable antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).

Cytotoxicity and Antimicrobial Evaluation

Mutchu et al. (2018) researched the synthesis of oxadiazoles and thiadiazoles from this compound derivatives, revealing that some compounds exhibited significant cytotoxic properties and also demonstrated antibacterial activities (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Crystal Structure and Fluorescence Properties

Ji Chang–you (2012) synthesized a compound similar to this compound and studied its crystal structure and fluorescence properties. The study highlighted the complex's enhanced fluorescence intensity, indicating potential applications in materials science (Chang–you, 2012).

Antiparasitic Activity

Esposito et al. (2005) explored the efficacy of thiazolides, which include derivatives of this compound, against Neospora caninum tachyzoites. Their findings suggest alternative mechanisms of antiparasitic activity beyond the proposed action involving pyruvate ferredoxin oxidoreductase enzyme (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Synthesis and Optical Properties

Naseema et al. (2010) synthesized hydrazones related to this compound and investigated their nonlinear optical properties. The findings indicate potential applications in optical devices such as limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O3S/c13-11-6-5-8(20-11)7-14-15-12(17)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMCARXCBFGJJ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)